molecular formula C13H25NO4 B3260547 (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid CAS No. 331763-49-6

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

Cat. No.: B3260547
CAS No.: 331763-49-6
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-VHSXEESVSA-N
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Description

“(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid” (CAS 331763-49-6) is a chiral, BOC (tert-butoxycarbonyl)-protected amino acid derivative with a heptanoic acid backbone. Its molecular formula is C₁₃H₂₅NO₄, and it has a molar mass of 259.34 g/mol . The compound features stereochemical specificity at the 4R and 5S positions, which is critical for its applications in asymmetric synthesis, particularly in peptide chemistry and pharmaceutical intermediates. The BOC group serves as a protective moiety for the amino functionality, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups during synthetic processes. This compound is often utilized in the synthesis of complex molecules requiring precise stereocontrol, such as protease inhibitors or antibiotics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOCXORPOFIQH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N). The resulting Boc-protected intermediate is then subjected to further chemical reactions to introduce the methyl group at the appropriate position on the heptanoic acid chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Protection and Deprotection of the Amino Group

The Boc group serves as a temporary protective moiety for the amine functionality, enabling selective reactivity in multi-step syntheses.

Protection Mechanism

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or 4-dimethylaminopyridine (DMAP).

  • Conditions : Mild basic conditions (e.g., THF or acetonitrile, 0–25°C, 1–4 hours).

  • Outcome : Forms a stable carbamate linkage, shielding the amine from nucleophilic or electrophilic attacks .

Deprotection Mechanism

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol.

  • Conditions : Acidic cleavage at 0–25°C for 1–2 hours.

  • Outcome : Regenerates the free amine while retaining stereochemical integrity .

Table 1: Boc Deprotection Efficiency

Acid UsedSolventTime (h)Yield (%)Purity (%)
TFADCM1.59599
HClMethanol2.08995

Peptide Bond Formation

The compound acts as a γ-amino acid building block in peptide synthesis.

Coupling Reactions

  • Reagents : HATU, EDCl/HOBt, or DCC.

  • Conditions : Inert atmosphere (N₂/Ar), DMF or THF, 0–25°C.

  • Stereoselectivity : Retains (4R,5S) configuration due to steric hindrance from the Boc group and methyl substituent .

Esterification and Hydrolysis

The carboxylic acid moiety undergoes derivatization for tailored applications.

Esterification

  • Reagents : Ethanol, H₂SO₄ (catalytic).

  • Conditions : Reflux (78°C, 12 hours).

  • Product : Ethyl ester derivative, isolated via crystallization .

Hydrolysis

  • Reagents : LiOH or NaOH in THF/H₂O.

  • Conditions : 0–25°C, 2–6 hours.

  • Yield : 85–92% .

Samarium Iodide-Mediated Reformatsky Reactions

The compound participates in stereoselective C–C bond-forming reactions.

Reaction Setup

  • Reagents : SmI₂ (3 equiv), α-chloroacetyloxazolidinone.

  • Conditions : Dry THF, −78°C, 5 minutes .

  • Outcome : Forms β-hydroxy-γ-amino acids with erythro:threo ratios up to 10:1 .

Table 2: Stereochemical Outcomes

Chiral Auxiliaryerythro:threoYield (%)
(R)-Oxazolidinone10:188
(S)-Oxazolidinone1:582

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposes at >200°C (TGA data).

  • Oxidative Stability : Resists H₂O₂ (1% v/v, 24 hours) without Boc cleavage .

Scientific Research Applications

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound may serve as a substrate or inhibitor in biochemical assays to study enzyme activity.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further modifications and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Notes References
This compound 331763-49-6 C₁₃H₂₅NO₄ 259.34 Reference compound; heptanoic acid backbone Peptide synthesis, chiral intermediates
(4R)-4-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (QB-9891) 197006-14-7 C₁₂H₂₃NO₄ 245.32 Shorter chain (hexanoic acid); BOC at position 4 Reduced steric hindrance for nucleophilic reactions
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (QN-1702) 146398-18-7 C₁₂H₂₃NO₄ 245.32 BOC at position 3; hexanoic acid backbone Altered regiochemistry for coupling steps
(3R,4S,5S)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-methoxy-5-methylheptanoic acid 132149-81-6 C₁₅H₂₉NO₅ 303.39 Methylamino group; additional methoxy at position 3 Enhanced solubility in polar solvents
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid 331763-50-9 C₂₄H₂₇NO₄ 417.48 FMOC instead of BOC; larger aromatic group Base-labile protection in SPPS*
tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride 474645-22-2 C₁₆H₃₂ClNO₄ 337.89 Ester form (vs. acid); hydrochloride salt Improved crystallinity for purification

*SPPS: Solid-phase peptide synthesis.

Key Comparison Points

Chain Length and Backbone Modifications

  • Hexanoic vs.
  • Methoxy-Substituted Analog (CAS 132149-81-6) : The addition of a methoxy group at position 3 increases polarity, improving solubility in aqueous or polar organic solvents, which is advantageous in solution-phase synthesis .

Protecting Group Variations

  • BOC vs. FMOC : The FMOC derivative (CAS 331763-50-9) replaces the acid-labile BOC group with a base-sensitive FMOC moiety, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .
  • Methylamino Substitution (CAS 132149-81-6): The methylamino group introduces a tertiary amine, altering the compound’s basicity and resistance to certain deprotection conditions .

Stereochemical and Regiochemical Differences

  • Positional Isomerism : QN-1702 (BOC at position 3) and QW-5657 (BOC at position 2) demonstrate how regiochemistry impacts molecular recognition in enzymatic or receptor-binding applications .
  • Ester vs. Acid Forms : The hydrochloride salt of the tert-butyl ester (CAS 474645-22-2) offers improved handling and crystallinity compared to the free acid form, facilitating purification steps .

Biological Activity

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It can interact with various biological targets, influencing metabolic pathways and cellular functions.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and differentiation, particularly in cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
Enzyme InhibitionReduced metabolic rate
Antitumor ActivityInduction of apoptosis
Anti-inflammatory EffectsDecreased cytokine production
Neuroprotective PropertiesProtection against oxidative stress

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal cell death. This was associated with a reduction in reactive oxygen species and enhanced antioxidant enzyme activity.

Pharmacological Applications

The compound is being explored for its potential use in:

  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
  • Neurodegenerative Diseases : To provide neuroprotection and improve cognitive function.

Q & A

Q. What is the role of the tert-butoxycarbonyl (BOC) group in synthesizing (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid, and how is it introduced?

The BOC group acts as a temporary protecting group for amines during peptide synthesis, preventing unwanted side reactions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). The reaction selectively protects the primary or secondary amine while preserving other functional groups like carboxylic acids .

Q. Which spectroscopic methods are recommended to confirm the structure and stereochemistry of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the BOC group (δ ~1.4 ppm for tert-butyl protons), methyl substituents, and stereochemical integrity via coupling constants (e.g., vicinal 3JHH^3J_{HH} values) .
  • IR spectroscopy : Confirms the presence of carbonyl groups (BOC carbonyl at ~1680–1720 cm⁻¹ and carboxylic acid at ~2500–3300 cm⁻¹) .
  • Elemental analysis : Validates purity and empirical formula .

Q. What storage conditions ensure the stability of this compound?

Store at –20°C in a desiccator to prevent hydrolysis of the BOC group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the protective group or carboxylic acid moiety .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be optimized to avoid diastereomer formation?

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., Evans oxazolidinones) or chiral resolving agents to control the (4R,5S) configuration .
  • Reaction monitoring : Employ chiral HPLC or polarimetry to track stereochemical purity during key steps like amino acid coupling or deprotection .
  • Low-temperature protocols : Reduce thermal racemization by conducting reactions at 0–4°C .

Q. What challenges arise when coupling this compound to peptide chains, and how are they addressed?

  • Activation strategies : Use carbodiimides (e.g., DCC or EDC) with HOBt/DMAP to activate the carboxylic acid for amide bond formation, minimizing side reactions .
  • Solubility issues : Optimize solvent systems (e.g., DMF/DCM mixtures) to enhance reagent compatibility .
  • Deprotection control : Apply TFA or HCl/dioxane selectively to remove the BOC group without cleaving other protective groups (e.g., benzyl esters) .

Q. How should researchers reconcile contradictory NMR data between theoretical predictions and experimental observations?

  • Solvent effects : Compare experimental shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) with computational models (DFT or machine learning-based tools) .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts like unreacted intermediates or epimerized forms .
  • Dynamic effects : Account for conformational flexibility (e.g., rotamer populations) that may alter observed splitting patterns .

Methodological Considerations

  • Synthetic routes : Reference Example 97 in EP 3 666 787 A1 outlines a multi-step protocol for analogous BOC-protected amino acids, involving fluorenylmethyloxycarbonyl (Fmoc) intermediates and palladium-catalyzed deprotection .
  • Analytical workflows : Combine LC-MS for rapid purity assessment (e.g., [M+H]⁺ peaks) with advanced techniques like X-ray crystallography for absolute stereochemical confirmation .

Data Contradiction Analysis

  • Low yields in coupling reactions : Trace to incomplete activation of the carboxylic acid or steric hindrance from the 5-methyl substituent. Mitigate by increasing equivalents of coupling reagents or using microwave-assisted synthesis .
  • Unexpected byproducts : Characterize via high-resolution MS and revise protection/deprotection sequences to minimize side reactions (e.g., premature BOC cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 2
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

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